molecular formula C27H23NO6S B300914 4-({4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}methyl)benzoic acid

4-({4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}methyl)benzoic acid

Cat. No. B300914
M. Wt: 489.5 g/mol
InChI Key: UKXGHNWBPSNSHT-IWIPYMOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}methyl)benzoic acid, also known as BZML, is a synthetic compound that belongs to the class of thiazolidinones. BZML has gained attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-({4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}methyl)benzoic acid is not fully understood. However, it is believed to target multiple pathways involved in cancer cell growth and survival. 4-({4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}methyl)benzoic acid has been shown to inhibit the activity of several enzymes involved in cancer cell growth, including topoisomerase II and histone deacetylases. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-({4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}methyl)benzoic acid has been shown to have several biochemical and physiological effects. It has been found to inhibit the expression of pro-inflammatory cytokines and to reduce oxidative stress. 4-({4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}methyl)benzoic acid has also been shown to inhibit the activity of several enzymes involved in cancer cell growth, including topoisomerase II and histone deacetylases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-({4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}methyl)benzoic acid in lab experiments is its potential as a cancer therapeutic agent. Its ability to inhibit cancer cell growth and induce apoptosis makes it a promising candidate for further research. However, one limitation of using 4-({4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}methyl)benzoic acid in lab experiments is its potential toxicity. Further research is needed to determine the optimal dosage and safety profile of 4-({4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}methyl)benzoic acid.

Future Directions

There are several future directions for research on 4-({4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}methyl)benzoic acid. One area of interest is its potential as a cancer therapeutic agent. Further research is needed to determine the optimal dosage and safety profile of 4-({4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}methyl)benzoic acid in humans. Another area of interest is its potential as an anti-inflammatory and antioxidant agent. Further research is needed to determine the mechanisms of action of 4-({4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}methyl)benzoic acid in these areas. Additionally, there is potential for 4-({4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}methyl)benzoic acid to be used in combination with other cancer therapies to enhance their effectiveness.

Synthesis Methods

4-({4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}methyl)benzoic acid can be synthesized using a multi-step process. The first step involves the reaction of 3-benzyl-2,4-dioxo-1,3-thiazolidine with formaldehyde to produce 4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde. This intermediate is then reacted with 2-ethoxyphenol in the presence of a base to produce 4-({4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}methyl)benzoic acid.

Scientific Research Applications

4-({4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}methyl)benzoic acid has shown potential applications in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of cancer cells in vitro and in vivo. 4-({4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}methyl)benzoic acid has also been shown to have anti-inflammatory and antioxidant properties.

properties

Product Name

4-({4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}methyl)benzoic acid

Molecular Formula

C27H23NO6S

Molecular Weight

489.5 g/mol

IUPAC Name

4-[[4-[(Z)-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy]methyl]benzoic acid

InChI

InChI=1S/C27H23NO6S/c1-2-33-23-14-20(10-13-22(23)34-17-19-8-11-21(12-9-19)26(30)31)15-24-25(29)28(27(32)35-24)16-18-6-4-3-5-7-18/h3-15H,2,16-17H2,1H3,(H,30,31)/b24-15-

InChI Key

UKXGHNWBPSNSHT-IWIPYMOSSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=CC=C3)OCC4=CC=C(C=C4)C(=O)O

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3)OCC4=CC=C(C=C4)C(=O)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3)OCC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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